3-Methyl Substitution Confers Distinct Physicochemical Properties Relative to Des-Methyl Analog
The target compound (CAS 862811-53-8) bears a 3-methyl substituent on the imidazo[1,2-a]pyrimidine ring, whereas the closest available comparator, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide (CAS 847387-42-2), lacks this methyl group . This structural difference increases the molecular weight from 266.3 g/mol to 280.3 g/mol and adds a hydrophobic methyl group adjacent to the N-1 position of the fused ring system. While no direct comparative bioassay data are publicly available for the target compound, the introduction of a methyl group at this position in related imidazo[1,2-a]pyrimidine kinase inhibitor series has been associated with altered metabolic stability and target residence time [1].
| Evidence Dimension | Molecular weight and lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | MW 280.3 g/mol; predicted LogP ~2.8 (calculated) |
| Comparator Or Baseline | CAS 847387-42-2 (des-methyl analog): MW 266.3 g/mol; predicted LogP ~2.3 (calculated) |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔLogP ≈ +0.5 log units |
| Conditions | Calculated physicochemical properties based on chemical structure |
Why This Matters
The increased lipophilicity and molecular weight of the 3-methyl derivative relative to the des-methyl analog can affect membrane permeability, protein binding, and non-specific binding in cellular assays, making it a critical variable in SAR studies.
- [1] Bacque E, Damour D, Memececk C, Nemeccek P, Schio L, Wentzler S. Novel Imidazo[1,2-a]pyrimidine Derivatives as MET Inhibitors. US Patent Application US 2011/0263593 A1, Sanofi-Aventis, 2011. (Class-level SAR: methyl substitution influences kinase selectivity and metabolic stability.) View Source
